

Technical Support Center: Reducing Interfacial Resistance with LiFSI Additives

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Compound of Interest

Compound Name: *Lithium bis(fluorosulfonyl)imide*

Cat. No.: B600051

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing **Lithium Bis(fluorosulfonyl)imide** (LiFSI) as an electrolyte additive to reduce interfacial resistance in batteries.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which LiFSI reduces interfacial resistance in lithium-ion batteries?

A1: LiFSI contributes to the formation of a stable and robust Solid Electrolyte Interphase (SEI) on the anode surface. The FSI^- anion decomposes to form a thin, dense, and highly LiF-rich SEI layer. This inorganic-rich layer is more effective at conducting lithium ions while being electronically insulating, which suppresses further electrolyte decomposition and minimizes the growth of lithium dendrites. This stable interface leads to lower interfacial resistance and improved long-term cycling performance.

Q2: What are the main advantages of using LiFSI over the conventional LiPF_6 salt?

A2: LiFSI offers several key advantages over LiPF_6 :

- **Higher Thermal Stability:** LiFSI is thermally stable up to 200°C, whereas LiPF_6 starts to decompose around 100°C. This enhances the safety of the battery, especially at elevated temperatures.^[1]

- Improved Hydrolytic Stability: LiFSI is less sensitive to moisture than LiPF₆, which readily hydrolyzes to form corrosive hydrofluoric acid (HF). This reduces the stringent moisture control requirements during battery assembly and can lead to a longer calendar life.
- Enhanced Ionic Conductivity: LiFSI-based electrolytes often exhibit higher ionic conductivity, particularly at low temperatures, leading to better rate capability and low-temperature performance.^[1]
- Formation of a Superior SEI: As mentioned, LiFSI promotes the formation of a stable, LiF-rich SEI, which is crucial for long-cycle life and low interfacial resistance.

Q3: What is a typical concentration range for LiFSI when used as an additive?

A3: When used as an additive in conventional carbonate electrolytes (e.g., containing LiPF₆), LiFSI is typically added in concentrations ranging from 0.5 wt% to 5 wt%. The optimal concentration depends on the specific cell chemistry (anode, cathode, and solvent) and the desired performance characteristics. In some high-concentration electrolyte (HCE) or localized high-concentration electrolyte (LHCE) formulations, LiFSI can be the main salt with concentrations of 1M or higher.

Troubleshooting Guide

Issue 1: Increased Interfacial Resistance or Poor Cycling Stability After Adding LiFSI

- Question: I've added LiFSI to my electrolyte, but my cell is showing higher than expected interfacial resistance and poor cycling performance. What could be the cause?
- Answer:
 - Aluminum Current Collector Corrosion: A primary issue with LiFSI-based electrolytes is the corrosion of the aluminum current collector on the cathode side, especially at higher potentials (> 4.2V).^{[2][3]} This corrosion can lead to increased resistance and capacity fade.
 - Solution:

- Use Corrosion Inhibiting Additives: Co-additives such as lithium bis(oxalato)borate (LiBOB), lithium difluoro(oxalato)borate (LiDFOB), or a small amount of LiPF₆ can help form a protective passivation layer on the aluminum surface.[4]
- Employ High-Concentration Electrolytes (HCE): In HCEs, the solvent molecules are strongly coordinated with Li⁺ ions, reducing the activity of "free" solvent available to participate in corrosion reactions.[2]
- Impurities in LiFSI: The purity of the LiFSI salt is critical. Impurities such as chloride ions can exacerbate corrosion and other parasitic reactions.
- Solution: Ensure you are using high-purity, battery-grade LiFSI.
- Sub-optimal LiFSI Concentration: The concentration of LiFSI needs to be optimized for your specific system. Too low a concentration may not form a complete and stable SEI, while too high a concentration in a standard electrolyte can sometimes lead to increased viscosity and slower ion transport.
- Solution: Experiment with a range of LiFSI concentrations to find the optimal balance for your cell chemistry.

Issue 2: Inconsistent or Non-Reproducible Electrochemical Impedance Spectroscopy (EIS) Results

- Question: My EIS measurements for cells with LiFSI are not consistent. What are the best practices to ensure reliable data?
- Answer:
 - Cell Stabilization: Ensure the cell has undergone a sufficient number of formation cycles and has reached a stable electrochemical state before performing EIS measurements. The SEI layer needs time to form and stabilize.
 - State of Charge (SOC) and Temperature Control: EIS is highly sensitive to the SOC and temperature of the cell. Always perform EIS measurements at a consistent SOC (e.g., 100% or 50%) and maintain a stable temperature throughout the experiment.

- Proper EIS Parameters: Use appropriate EIS parameters. A typical frequency range for battery analysis is 100 kHz to 10 mHz with a small AC amplitude (e.g., 5-10 mV) to ensure a linear response.
- Equivalent Circuit Model Selection: The choice of the equivalent circuit model for fitting the EIS data is crucial for accurate interpretation. A common model for a lithium-ion half-cell includes elements for the electrolyte resistance (R_e), SEI resistance and capacitance (R_{sei} , CPE_{sei}), charge-transfer resistance and double-layer capacitance (R_{ct} , CPE_{dl}), and Warburg impedance for diffusion (W).^{[5][6][7]}

Quantitative Data

Table 1: Comparison of Properties between LiFSI and LiPF₆

Property	LiFSI	LiPF ₆
Thermal Stability	~200 °C	~100 °C
Hydrolytic Stability	Less sensitive to moisture	Highly sensitive to moisture, forms HF
Ionic Conductivity	Generally higher, especially at low temps	Good at room temperature, decreases at low temps
SEI Composition	Thin, dense, rich in LiF	Thicker, more organic components

Table 2: Effect of LiFSI Concentration on SEI Properties and Interfacial Resistance

LiFSI Concentration	SEI Thickness (nm)	SEI Modulus (GPa)	Interfacial Resistance (Ω)
0.5 M	~20	~5.2	Lower than baseline
1.0 M	~35	~7.8	Optimized (often lowest)
2.0 M	~70	~10.7	May increase due to thickness

Note: The values presented are typical and can vary based on the specific anode material, solvent system, and cycling conditions.

Experimental Protocols

1. Protocol for Preparation of LiFSI-Containing Electrolyte

Objective: To prepare a 1 M LiPF₆ in EC:DMC (1:1 vol/vol) electrolyte with a 1 wt% LiFSI additive.

Materials:

- Battery-grade Lithium Hexafluorophosphate (LiPF₆)
- Battery-grade **Lithium Bis(fluorosulfonyl)imide** (LiFSI)
- Anhydrous Ethylene Carbonate (EC) (water content < 20 ppm)
- Anhydrous Dimethyl Carbonate (DMC) (water content < 20 ppm)
- Argon-filled glovebox (H₂O and O₂ levels < 0.1 ppm)
- Magnetic stirrer and stir bars
- Volumetric flasks and pipettes

Procedure:

- Solvent Preparation: Inside the argon-filled glovebox, mix equal volumes of EC and DMC in a clean, dry beaker to create the EC:DMC (1:1 vol/vol) solvent mixture. Stir until homogeneous.
- LiPF₆ Dissolution: Slowly add the required amount of LiPF₆ to the solvent mixture to achieve a 1 M concentration. Stir until the salt is completely dissolved. This is your baseline electrolyte.
- LiFSI Addition: Calculate 1 wt% of the total electrolyte mass (solvent + LiPF₆). Weigh the corresponding amount of LiFSI and slowly add it to the baseline electrolyte while stirring.

- Homogenization: Continue stirring the final electrolyte solution for several hours to ensure the LiFSI is fully dissolved and the solution is homogeneous.
- Storage: Store the prepared electrolyte in a sealed container inside the glovebox.

2. Protocol for Electrochemical Impedance Spectroscopy (EIS) Measurement

Objective: To measure the interfacial resistance of a Li/Graphite half-cell containing a LiFSI additive.

Equipment:

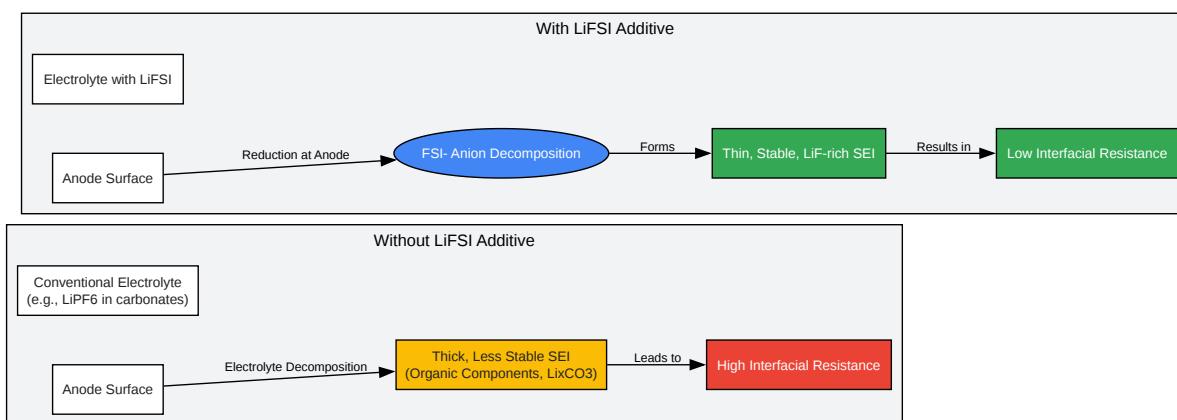
- Potentiostat/Galvanostat with EIS capability
- Assembled and formed CR2032 coin cell (Li/Graphite)
- Temperature-controlled chamber

Procedure:

- Cell Formation: Cycle the assembled coin cell at a low C-rate (e.g., C/10) for 3-5 cycles to form a stable SEI.
- Set SOC: Charge or discharge the cell to the desired State of Charge (SOC), for example, fully discharged (lithiated graphite) or 100% SOC. Let the cell rest at open circuit voltage (OCV) for at least 1 hour to stabilize.
- Connect to Potentiostat: Connect the coin cell to the potentiostat inside a temperature-controlled chamber set to a stable temperature (e.g., 25°C).
- EIS Setup:
 - Set the EIS mode to potentiostatic.
 - Apply a DC potential equal to the cell's OCV.
 - Set the AC amplitude to 10 mV.

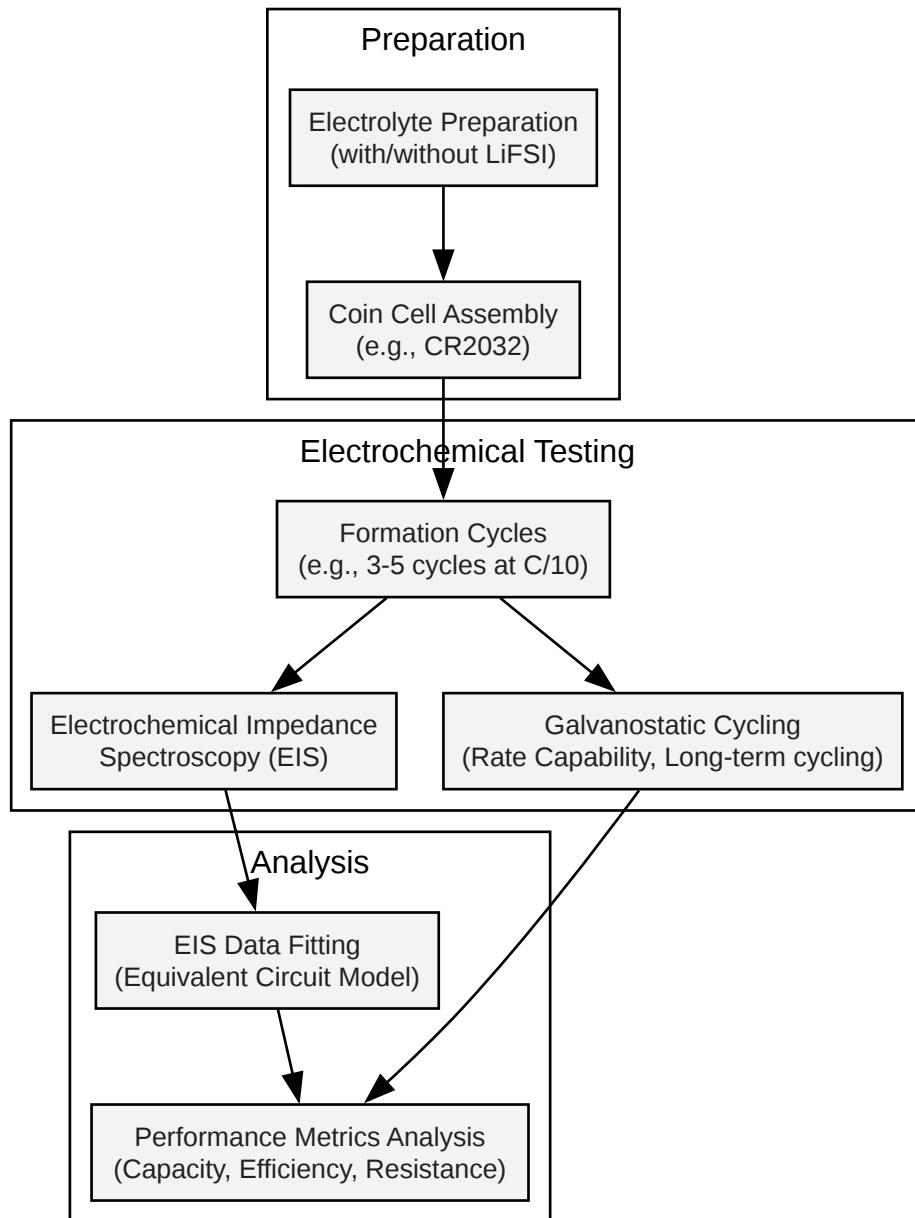
- Set the frequency range from 100 kHz to 10 mHz.
- Set the number of points per decade (e.g., 10).
- Run Measurement: Start the EIS measurement and allow it to complete.
- Data Analysis:
 - Plot the data as a Nyquist plot (Z' vs. $-Z''$).
 - Use an appropriate equivalent circuit model (e.g., $R(QR)(QR)W$) to fit the impedance data.
 - The diameter of the semicircle in the mid-frequency region corresponds to the charge-transfer resistance (R_{ct}), and the high-frequency semicircle corresponds to the SEI resistance (R_{sei}). The sum of these represents the total interfacial resistance.

Visualizations



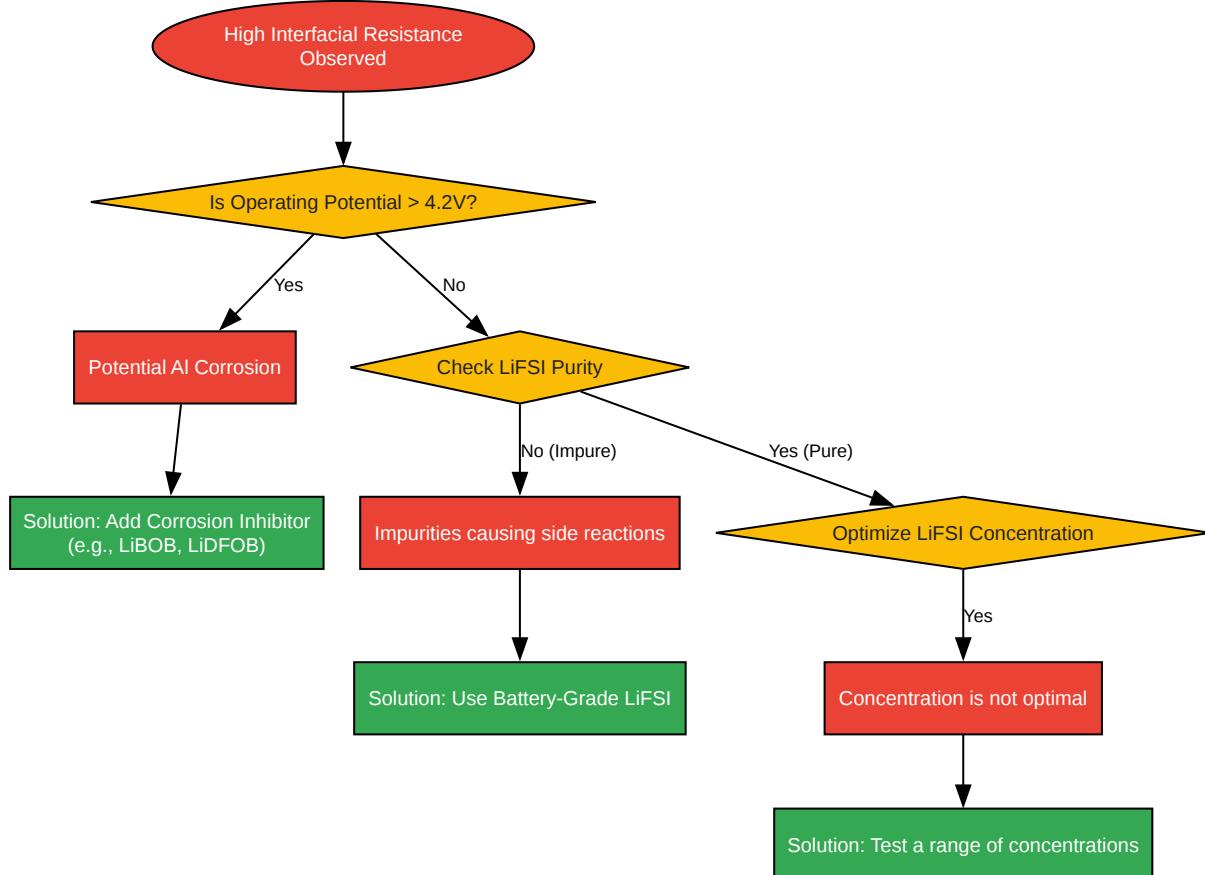
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Caption: Mechanism of SEI formation with and without LiFSI additive.



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Caption: Experimental workflow for evaluating LiFSI additives.

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Caption: Troubleshooting logic for high interfacial resistance.

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